molecular formula C2H6N2O B1215336 Azoxymethane CAS No. 25843-45-2

Azoxymethane

Cat. No. B1215336
CAS RN: 25843-45-2
M. Wt: 74.08 g/mol
InChI Key: DGAKHGXRMXWHBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azoxymethane can be formed through simple chemical oxidation of methylamine, either in aqueous solution or methanol, highlighting its potential for generation under specific conditions and its significance as a carcinogen in rodents. The identification of azoxymethane during these processes has been confirmed using methods like high-pressure liquid chromatography and gas chromatography-mass spectrometry, emphasizing the chemical pathways leading to its formation (Fiala, 1980).

Molecular Structure Analysis

The molecular mechanism of azoxy bond formation, crucial in azoxymethane's structure, involves enzymatic and non-enzymatic coupling cascade reactions. This process starts with the oxidation of amine to its nitroso analogue, facilitated by nonheme diiron N-oxygenase AzoC, and progresses through mutual conversion between nitroso group and hydroxylamine, culminating in azoxy bond formation. This mechanism elucidates the biochemical pathways underlying azoxymethane's structure and its implications for high energy density materials (Guo et al., 2019).

Chemical Reactions and Properties

Azoxymethane interacts significantly with intestinal stem cells, reducing crypt epithelial mitosis through a cyclooxygenase-1 (COX-1) dependent mechanism. This interaction demonstrates AOM's ability to induce a prosurvival response in intestinal crypt stem cells, implicating COX-1 in its action mechanism and suggesting potential therapeutic targets for colon cancer (Riehl et al., 2006).

Physical Properties Analysis

The study on azoxymethane's physical properties is less directly documented in available literature, but its physical behavior can be inferred from its synthesis, stability under various conditions, and its interaction with biological tissues. The photolysis of azoxymethane, leading to products like nitrogen, nitrous oxide, methane, and ethane, provides insights into its reactivity and decomposition under light exposure, suggesting aspects of its physical properties (Gowenlock, 1964).

Chemical Properties Analysis

The metabolic transformation of azoxymethane into methylazoxymethanol and further to various products highlights its chemical properties and the role of cytochrome P450IIE1 in its metabolism. These metabolic pathways shed light on AOM's biotransformation and its interactions with biological systems, providing a foundation for understanding its carcinogenic potential and mechanisms of action (Sohn et al., 1991).

Scientific Research Applications

Azoxymethane in Colorectal Cancer Research

Azoxymethane (AOM) is extensively used in the study of colorectal cancer, especially in rodents. It has been instrumental in investigating the pathology and genetics of colorectal cancer. Bissahoyo et al. (2005) emphasized the need for standardized AOM treatment to reduce experimental variation and allow better comparisons across studies. They demonstrated significant strain-dependent effects of AOM in different mouse strains, highlighting the importance of genetic factors in AOM-induced tumorigenesis (Bissahoyo et al., 2005).

AOM in Understanding Tumor Initiation and Progression

Nambiar et al. (2003) evaluated differential susceptibility to AOM in various inbred mice strains. They found notable strain-dependent differences in tumor development, providing insights into the genetic factors influencing tumor initiation and progression (Nambiar et al., 2003).

AOM-Induced Tumors in Large Animal Models

Wargovich et al. (1991) attempted to develop a large animal model of human colon cancer using AOM in Hanford-Moore miniature pigs. They observed marked hepatic sensitivity to AOM in these animals, with no colon tumors observed, indicating species-specific responses to AOM (Wargovich et al., 1991).

Role of AOM in Experimental Colon Carcinogenesis

Perše and Cerar (2010) discussed the DMH/AOM rat model in experimental colon carcinogenesis. This model shares many morphological and molecular similarities with human sporadic colorectal cancer, making it useful for investigating various factors in colon cancer development (Perše & Cerar, 2010).

AOM in Studying Oxidative Stress and Carcinogenesis

Padmanabhan et al. (2016) highlighted AOM as a potent carcinogenic agent inducing oxidative stress in rats. They underscored the role of oxidative stress mediated by hyperhomocysteinemia in AOM-induced carcinogenesis (Padmanabhan et al., 2016).

AOM as a Tool for Cancer Research and Therapeutic Evaluation

Gennaro et al. (1973) used AOM in a research model to assess the susceptibility of small bowel and colonic mucosa to intestinal carcinogens. Their findings indicated that colon mucosa is susceptible to AOM regardless of its location in the intestinal tract (Gennaro et al., 1973).

AOM in Genetic and Microbial Research

Zhong et al. (2021) studied the contribution of host genetics and gut microbiome to AOM-induced acute toxicity in mice. They found that both genetics and specific microbial members play a critical role in AOM-induced acute toxicity, providing a framework for analyzing environmental toxicants' health effects (Zhong et al., 2021).

Safety And Hazards

Azoxymethane is a potent carcinogen and neurotoxic compound . It is flammable and fatal if swallowed . It causes skin irritation and serious eye irritation . It may cause genetic defects and cancer .

properties

IUPAC Name

methyl-methylimino-oxidoazanium
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InChI

InChI=1S/C2H6N2O/c1-3-4(2)5/h1-2H3
Source PubChem
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InChI Key

DGAKHGXRMXWHBX-UHFFFAOYSA-N
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Canonical SMILES

CN=[N+](C)[O-]
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Molecular Formula

C2H6N2O
Record name AZOXYMETHANE
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DSSTOX Substance ID

DTXSID3020124, DTXSID70860350
Record name Azoxymethane
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Record name (Methyl-ONN-azoxy)methane
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Molecular Weight

74.08 g/mol
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Physical Description

Azoxymethane is a clear oily liquid. (NTP, 1992)
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Boiling Point

208 °F at 760 mmHg (NTP, 1992)
Record name AZOXYMETHANE
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
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Density

0.994 at 72.3 °F (NTP, 1992) - Less dense than water; will float
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Product Name

Azoxymethane

CAS RN

25843-45-2, 54168-20-6
Record name AZOXYMETHANE
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Record name Azoxymethane
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Record name (E)-Methylazoxymethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43,300
Citations
J Chen, XF Huang - Cancer biology & therapy, 2009 - Taylor & Francis
Colon cancer is the third most common cancer and third most common cause of cancer-related death in the USA according to 2008 American Cancer Society statistics. The …
Number of citations: 223 www.tandfonline.com
M Takahashi, K Wakabayashi - Cancer science, 2004 - Wiley Online Library
… In the rat colon carcinogenesis model induced by azoxymethane (AOM), we have documented frequent mutations of specific genes. K‐ras mutations at codon 12 were found to be …
Number of citations: 356 onlinelibrary.wiley.com
BS Reddy - Environmental and molecular mutagenesis, 2004 - Wiley Online Library
During recent years, multidisciplinary studies in epidemiology and molecular biology have contributed to our understanding of the etiology of colorectal cancer; more importantly they …
Number of citations: 138 onlinelibrary.wiley.com
OS Sohn, H Ishizaki, CS Yang, ES Fiala - Carcinogenesis, 1991 - academic.oup.com
The metabolism of azoxymethane (AOM), methylazoxymethanol (MAM) and N-nitrosodimethylamine (NDMA) by liver microsomes from acetone-induced rats as well as by a …
Number of citations: 185 academic.oup.com
OS Sohn, ES Fiala, SP Requeijo, JH Weisburger… - Cancer research, 2001 - AACR
Methylazoxymethanol (MAM) and its chemical and metabolic precursor, azoxymethane (AOM), both strong colon carcinogens in rodents, can be metabolically activated by CYP2E1 in …
Number of citations: 190 aacrjournals.org
Y Miyagi, AS Om, KM Chee, MR Bennink - Nutrition and cancer, 2000 - Taylor & Francis
… This study determined whether feeding single-strength, pasteurized orange juice would inhibit azoxymethane (AOM)-induced colon cancer in male Fischer 344 rats. Colon cancer was …
Number of citations: 152 www.tandfonline.com
A Bissahoyo, RS Pearsall, K Hanlon… - Toxicological …, 2005 - academic.oup.com
The azoxymethane (AOM) model has been widely used to investigate the pathology and genetics of colorectal cancer in rodents. However, there has been wide variation in treatment …
Number of citations: 159 academic.oup.com
T Tanaka, H Kohno, R Suzuki, Y Yamada… - Cancer …, 2003 - Wiley Online Library
To develop an efficient animal model for colitis‐related carcinogenesis, male Crj: CD‐1 (ICR) mice were given a single intraperitoneal administration (10 mg/kg body weight) of a …
Number of citations: 831 onlinelibrary.wiley.com
M Nasuno, Y Arimura, K Nagaishi, H Isshiki… - Stem Cells, 2014 - academic.oup.com
The role of mesenchymal stem cells (MSCs) in tumorigenesis remains controversial. Therefore, our goal was to determine whether exogenous MSCs possess intrinsic antineoplastic or …
Number of citations: 44 academic.oup.com
BS Reddy, T Narisawa, P Wright, D Vukusich… - Cancer research, 1975 - AACR
The effect of intestinal microflora on the sensitivity of the colon to the carcinogenic effect of azoxymethane and a large dose of 1,2-dimethylhydrazine was studied using germ-free and …
Number of citations: 252 aacrjournals.org

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